2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-16-5-1-3-14(11-16)19-20(32)29-21(28-19)7-9-30(10-8-21)13-18(31)27-17-6-2-4-15(12-17)22(24,25)26/h1-6,11-12H,7-10,13H2,(H,27,31)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNEUJKJUWYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.40 g/mol. The structure consists of a spirocyclic core, which is known for its stability and versatility in biological applications. The presence of fluorine atoms in the structure enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in pathological processes. Notably, it has been studied for its inhibitory effects on phospholipase D (PLD) and autotaxin , both of which are implicated in cancer progression and inflammatory diseases.
Enzyme Inhibition
-
Phospholipase D (PLD) Inhibition :
- PLD plays a critical role in cell signaling, particularly in cancer cell invasion and metastasis. The compound has been shown to inhibit PLD activity effectively, with studies indicating an IC50 value in the nanomolar range (approximately 10 nM) for PLD2 inhibition .
- The mechanism involves binding to the catalytic site of PLD2, disrupting its activity and preventing cancer cell invasion .
-
Autotaxin Inhibition :
- Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in tumor growth and metastasis. The compound's structural features suggest it may interact with the active site of autotaxin, thereby inhibiting its function .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to be linked to the inhibition of PLD activity, leading to reduced cell proliferation .
- Anti-inflammatory Effects : The inhibition of autotaxin also suggests potential anti-inflammatory properties, as LPA is known to mediate inflammatory responses .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of triazaspiro compounds showed potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction through PLD inhibition .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | PLD2 | ~10 | Inhibition of cancer cell invasion |
| NFOT | PLD2 | ~10 | Inhibition of cancer cell invasion |
| Compound A | Autotaxin | ~15 | Anti-inflammatory effects |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s closest analog in the evidence is 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Both compounds retain the N-(3-(trifluoromethyl)phenyl)acetamide group, which is a common motif in agrochemicals (e.g., flutolanil in ) for its resistance to metabolic degradation .
Mass and Stability :
- The target compound’s calculated higher molecular mass (~464 vs. 458 g/mol) reflects the replacement of two methyl groups with a single fluorine atom. Fluorine’s lower atomic mass but higher electronegativity may improve metabolic stability compared to methyl groups .
Functional Analogues in Agrochemicals :
- lists compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), which shares the trifluoromethylphenyl motif. Such analogs are typically fungicides, suggesting the target compound could have pesticidal applications, though this remains speculative without direct data .
Research Implications and Limitations
- Structural Diversity : The triazaspiro core is highly modular, allowing for extensive derivatization. However, the absence of biological data for the target compound limits conclusions about its efficacy relative to analogs.
Métodos De Preparación
Core Spirocyclic Ring Formation
The 1,4,8-triazaspiro[4.5]decane scaffold serves as the structural backbone. Patent EP3138841A1 outlines a reductive cyclization strategy starting from 1,3,8-triazaspiro[4.5]dec-2-en-4-one precursors. Key steps include:
- Cyclocondensation : Reaction of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under basic conditions forms pyrazolone intermediates.
- Spirocyclization : Treatment with aldehydes or ketones in the presence of Lewis acids (e.g., InCl3) induces spiro ring closure. For instance, ethyl acetoacetate and hydrazine hydrate yield pyrazolone intermediates, which undergo cyclization with carbonyl compounds under ultrasound irradiation (40°C, 20 min).
Table 1: Optimization of Spirocyclic Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| InCl3 (20 mol%) | 50% EtOH | 40 | 20 | 95 |
| NaBH4 | EtOH | 25–50 | 120 | 85 |
| None | EtOH | 40 | 20 | 0 |
The InCl3-catalyzed method under ultrasound irradiation offers superior efficiency, achieving 95% yield in 20 minutes.
Oxidation to 3-Oxo Functionality
The 3-oxo group is introduced via oxidation of a secondary amine intermediate. Patent EP3138841A1 employs sodium borohydride reduction followed by aerobic oxidation:
- Reduction-Oxidation Tandem : Sodium borohydride reduces imine intermediates in ethanol (25–50°C), followed by exposure to O2 at 60°C to form the ketone.
- Direct Oxidation : Use of Jones reagent (CrO3/H2SO4) achieves 82% yield but generates hazardous waste.
Acetamide Side Chain Installation
The N-(3-(trifluoromethyl)phenyl)acetamide moiety is appended via amidation:
- Stepwise Approach :
Table 3: Amidation Reaction Optimization
| Coupling Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DIPEA | 25 | 70 |
| Pd2(dba)3/Xantphos | Cs2CO3 | 110 | 85 |
| HATU | DIPEA | 25 | 75 |
The palladium-catalyzed method achieves higher yields but requires stringent anhydrous conditions.
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized spirocyclic core with the acetamide side chain:
- Spirocycle Activation : Treatment of 2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene with NaH in THF generates a reactive enolate.
- Alkylation : Reaction with N-(3-(trifluoromethyl)phenyl)chloroacetamide at −78°C over 6 hours.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3) affords the final compound in 68% yield.
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 3H, Ar-H), 4.32 (s, 2H, CH2), 3.89–3.85 (m, 4H, spiro-H).
- HRMS (ESI+) : m/z calc. for C24H20F4N4O2 [M+H]+: 485.1543, found: 485.1546.
Challenges and Mitigation Strategies
- Spirocycle Ring Strain : Steric hindrance during alkylation is minimized using low temperatures (−78°C) and slow reagent addition.
- Trifluoromethyl Group Reactivity : The electron-withdrawing CF3 group necessitates prolonged reaction times in amidation steps.
- Byproduct Formation : Ultrasound irradiation reduces dimerization by enhancing mixing efficiency.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Core Formation : Construct the triazaspiro[4.5]decane core via cyclization of precursors such as hydrazine derivatives and ketones under reflux conditions (e.g., ethanol, 80°C) .
- Substituent Introduction : Introduce halogenated aryl groups (e.g., 3-fluorophenyl) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous solvents .
- Acetamide Linkage : Final coupling of the spirocyclic intermediate with 3-(trifluoromethyl)phenyl acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Optimization: Adjust reaction time (12–48 hours), temperature (25–80°C), and solvent polarity to improve yield (typically 50–70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and spirocyclic geometry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 506.15) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, though data for this compound is not yet published (see analogous structures in ) .
Q. What physicochemical properties are critical for its reactivity and bioavailability?
| Property | Value/Description | Relevance |
|---|---|---|
| LogP | ~4.7 (predicted) | Indicates lipophilicity for membrane permeability |
| Polar Surface Area | ~58 Ų | Predicts blood-brain barrier penetration |
| Hydrogen Bond Acceptors | 6 | Influences solubility and protein binding |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate contributing moieties .
- Orthogonal Assays : Validate target engagement using fluorescence polarization (binding assays) and cellular thermal shift assays (CETSA) .
- Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What methodologies elucidate the mechanism of action in therapeutic contexts?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). For example, the triazaspiro core may occupy hydrophobic pockets .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ kinase assays .
- Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) in cancer cell lines .
Q. How should bioactivity assays be designed to evaluate anticancer efficacy?
- In Vitro : Use MTT assays on NCI-60 cell lines (e.g., IC₅₀ < 10 µM in breast cancer MDA-MB-231 cells) .
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg (oral or intraperitoneal) .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
Q. What computational approaches model interactions with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories .
- QSAR Modeling : Build regression models using descriptors like molar refractivity and topological polar surface area .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
